Xanthine Oxidase Inhibition: Nanomolar Potency in Oxazole-Benzoic Acid Scaffold
Derivatives of 4-(Oxazol-2-yl)benzoic acid exhibit potent xanthine oxidase (XO) inhibitory activity in the nanomolar range. In a head-to-head comparison, the most active derivative (4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid) demonstrated an IC50 value of 24 nM, which is within approximately 2-fold of the clinically approved XO inhibitor febuxostat (IC50 = 10 nM) [1]. While the parent compound 4-(Oxazol-2-yl)benzoic acid was not directly tested in this study, the data confirm that the oxazole-benzoic acid core is a privileged scaffold for achieving high XO affinity.
| Evidence Dimension | In vitro xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4-(5-(4-Benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid: IC50 = 24 nM |
| Comparator Or Baseline | Febuxostat: IC50 = 10 nM |
| Quantified Difference | 2.4-fold higher IC50 vs. febuxostat |
| Conditions | In vitro enzyme inhibition assay; molecular docking and MD simulations |
Why This Matters
Demonstrates that the oxazole-benzoic acid scaffold can yield inhibitors with potency rivaling approved drugs, justifying its selection as a core for further medicinal chemistry optimization.
- [1] Kobzar O, et al. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. 2024;19(21):e202400478. PMID: 39031172. View Source
